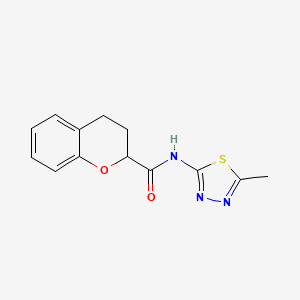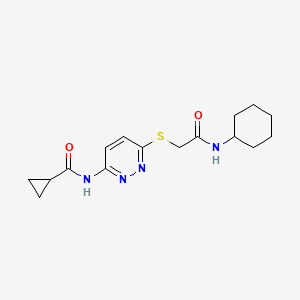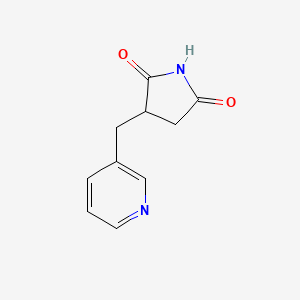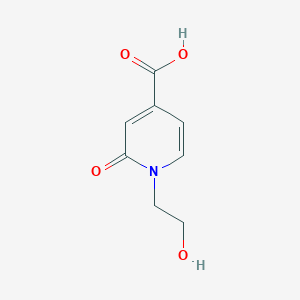![molecular formula C20H22N6O2 B2800800 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide CAS No. 2034347-77-6](/img/structure/B2800800.png)
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C22H22N6O. It is used for research purposes. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Aplicaciones Científicas De Investigación
Pyridone Analogues and Medicinal Chemistry
- Pyridone analogues, related to the chemical structure , have been synthesized and studied for their potential applications in medicinal chemistry. This includes the exploration of their role as analogues of tetrahydroisoquinolines and protoberberines derived from mimosine and mimosinamine (Richards & Hofmann, 1978).
Synthesis and Docking Studies
- Piperazine-1-yl-1H-indazole derivatives, which are structurally related to the compound , are significant in medicinal chemistry. A novel compound within this family was synthesized, and its docking studies indicated potential medicinal applications (Balaraju, Kalyani & Laxminarayana, 2019).
Heterotricyclic Systems and New Tricyclic Structures
- Research has been conducted on heterotricyclic systems, leading to the synthesis of new dipyridopyrazines, which are structurally related to the compound . These efforts contribute to the understanding and development of novel tricyclic structures (Savelli & Boido, 1992).
Synthesis of Pyrazines and Piperazinones
- The synthesis of tetrahydropyrazines, dihydropyrazines, pyrazines, piperazinones, and quinoxalines, through reactions involving compounds similar to the one , has been described. These synthesized compounds are crucial in various chemical and pharmaceutical research contexts (Aparicio et al., 2006).
Novel Fluoroquinolones and Mycobacterium Tuberculosis
- Novel fluoroquinolones, including those with pyrazine-rich structures, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential therapeutic applications of such compounds (Shindikar & Viswanathan, 2005).
Iron(II) and Cobalt(II) Complexes
- Studies on the synthesis of homoleptic iron(II) and cobalt(II) complexes of ligands related to pyrazine and pyridine derivatives have been conducted, contributing to the field of coordination chemistry and potential applications in catalysis and material science (Cook, Tuna & Halcrow, 2013).
Cyclic Hydrazides of Pyridine and Pyrazine
- The synthesis of N-oxides of cyclic hydrazides of pyridine and pyrazine dicarboxylic acids has been explored, contributing to the understanding of heterocyclic chemistry and its potential applications in pharmaceuticals (Paul, 1984).
Synthesis of Substituted Piperazines
- Orthogonally protected piperazines have been synthesized from compounds related to the one , providing insights into the development of a variety of substituted piperazines with potential pharmaceutical applications (Clark & Elbaum, 2007).
Propiedades
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(15-4-3-8-25(28)14-15)24-12-10-23(11-13-24)19-18-16-5-1-2-6-17(16)22-26(18)9-7-21-19/h3-4,7-9,14H,1-2,5-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROJHVWOXPVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=C[N+](=CC=C5)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2800717.png)

![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)
![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
![8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)




![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2800738.png)
